1,2-Propylene-d6 carbonate

Catalog No.
S862380
CAS No.
202480-74-8
M.F
C4H6O3
M. Wt
108.126
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Propylene-d6 carbonate

CAS Number

202480-74-8

Product Name

1,2-Propylene-d6 carbonate

IUPAC Name

4,4,5-trideuterio-5-(trideuteriomethyl)-1,3-dioxolan-2-one

Molecular Formula

C4H6O3

Molecular Weight

108.126

InChI

InChI=1S/C4H6O3/c1-3-2-6-4(5)7-3/h3H,2H2,1H3/i1D3,2D2,3D

InChI Key

RUOJZAUFBMNUDX-LIDOUZCJSA-N

SMILES

CC1COC(=O)O1

Synonyms

5-(Methyl-d3)-1,3-dioxolan-2-one-4,4,5-d3;

1,2-Propylene-d6 carbonate is a stable isotope-labeled derivative of propylene carbonate, characterized by its molecular formula C₄H₆O₃. This compound is a cyclic carbonate ester derived from the reaction of propylene glycol with carbon dioxide. The "d6" designation indicates that the compound contains six deuterium atoms, which are isotopes of hydrogen. This labeling is significant in various scientific applications, particularly in tracing and analytical studies due to the unique mass properties of deuterium.

1,2-Propylene-d6 carbonate is a colorless and odorless liquid, known for its high polarity and ability to act as a solvent. It is also recognized for its low toxicity and environmental safety compared to other organic solvents.

1,2-Propylene-d6 carbonate doesn't possess its own inherent mechanism of action. Its primary function lies in its application as a solvent or internal standard in NMR spectroscopy. The deuterium labeling simplifies the NMR spectrum by eliminating the signal from the typically abundant protons in the molecule, allowing for better observation of other signals of interest [].

  • Solvent in Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy is a powerful analytical technique used to study the structure and dynamics of molecules. Deuterated solvents, like 1,2-propylene-d6 carbonate, lack the signal from protons (regular hydrogen nuclei) in the solvent itself, which can interfere with the signals from the molecule being studied. This "silent" background from the deuterated solvent allows for clearer and more precise analysis of the target molecule Sigma-Aldrich: .

  • Isotope Tracing Studies

    The presence of deuterium allows researchers to track the movement and fate of the 1,2-propylene-d6 carbonate molecule within a system. By analyzing the distribution of deuterium, scientists can gain insights into reaction mechanisms, metabolic pathways, or other processes involving the molecule MedChemExpress: .

And processes.
  • Electrolyte Component: Its high dielectric constant makes it suitable for use in electrolytes for lithium batteries.
  • Chemical Intermediate: It acts as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
  • Analytical Chemistry: Due to its isotopic labeling, it is used in mass spectrometry and tracer studies .
  • 1,2-Propylene-d6 carbonate can be synthesized through several methods:

    • Carbonation of Propylene Oxide: This method involves reacting propylene oxide with carbon dioxide under controlled conditions to produce propylene carbonate.
    • Reactions with Deuterated Reagents: Utilizing deuterated reagents in the carbonation process can yield 1,2-Propylene-d6 carbonate specifically.
    • Phosgene Reaction: While more complex and less favored due to safety concerns, the reaction of 1,2-propanediol with phosgene can also yield propylene carbonate and its isotopically labeled variants .

    Interaction studies involving 1,2-Propylene-d6 carbonate focus primarily on its role as a solvent and its behavior in electrochemical systems. Its ability to solvate lithium ions effectively makes it a subject of interest in battery research. Furthermore, studies on its interactions with various nucleophiles provide insights into its reactivity and potential applications in organic synthesis.

    Several compounds share structural similarities with 1,2-Propylene-d6 carbonate. Below is a comparison highlighting their uniqueness:

    CompoundMolecular FormulaPropertiesUnique Features
    Propylene CarbonateC₄H₆O₃Colorless liquid; polar aprotic solventNon-labeled version; widely used in industrial applications .
    Ethylene CarbonateC₄H₆O₃Similar structure; higher reactivityUsed primarily as a monomer for polycarbonate production.
    Dimethyl CarbonateC₃H₆O₃Colorless liquid; less polarUsed as a methylating agent; lower boiling point than propylene carbonate.
    ButyrolactoneC₄H₈O₂Colorless liquid; hygroscopicUsed as a solvent and intermediate; exhibits different solvation properties.

    The uniqueness of 1,2-Propylene-d6 carbonate lies primarily in its isotopic labeling with deuterium, which allows for specialized applications in analytical chemistry and tracer studies not available to its non-labeled counterparts or similar compounds.

    Deuteration Techniques for Cyclic Carbonates

    The synthesis of deuterated cyclic carbonates involves sophisticated methodologies that ensure complete isotopic incorporation while maintaining structural integrity [12] [24]. Hydrogen-deuterium exchange reactions represent the most prevalent approach for introducing deuterium atoms into organic molecules, utilizing deuterium oxide as the primary deuterium source [10] [24]. The process relies on platinum group metal catalysts, particularly palladium on carbon, which facilitate selective deuterium incorporation under controlled conditions [10] [24].

    The deuteration mechanism proceeds through several distinct stages involving metal surface interactions [24]. Initially, the target compound adsorbs onto the catalyst surface through π-electron interactions, particularly in aromatic systems [24]. Subsequently, carbon-hydrogen bond cleavage occurs at the metal surface, followed by deuterium insertion from deuterium gas generated in situ [24]. The efficiency of deuteration depends critically on reaction temperature, with higher temperatures enabling incorporation at less reactive positions [10] [24].

    Advanced deuteration protocols employ aluminum-deuterium oxide systems that generate deuterium gas through the reaction of metallic aluminum with deuterium oxide [24]. This approach offers several advantages, including environmental compatibility and the elimination of external deuterium gas requirements [24]. The method achieves deuterium enrichment levels exceeding 99% for specific molecular positions, with reaction times ranging from 20 to 120 minutes depending on substrate reactivity [24].

    Electrochemical deuteration represents an emerging alternative that utilizes heavy water splitting under mild conditions [25]. This methodology offers enhanced selectivity and operates without requiring expensive deuterium sources or harsh reaction conditions [25]. The electrochemical approach generates active deuterium species directly at the electrode surface, enabling precise control over deuteration patterns [25].

    Table 1: Deuteration Efficiency Comparison for Different Methodologies

    MethodDeuterium SourceTemperature (°C)Time (min)Deuterium Enrichment (%)Reference
    Pd/C-Al-D2OD2O + Al12030>99 [24]
    ElectrochemicalD2O806090-95 [25]
    Pt/C-D2OD2O1706090 [10]
    Rh/C-D2OD2O12060>99 [10]

    Catalytic Carbonation of Deuterated Propylene Oxide

    The synthesis of 1,2-propylene-d6 carbonate through catalytic carbonation of deuterated propylene oxide represents a direct and efficient approach [13] [14]. This methodology involves the cycloaddition reaction between carbon dioxide and deuterated propylene oxide, catalyzed by transition metal complexes or organocatalysts [13] [26]. The reaction proceeds through a well-established mechanism involving epoxide ring opening and subsequent carbon dioxide insertion [13] [14].

    Heterogeneous catalysts, particularly metal-organic frameworks and supported metal complexes, demonstrate exceptional activity for this transformation [17] [26]. Gallosilicate zeolites exhibit remarkable performance, achieving conversion rates of 70.8% and selectivity of 81.3% under mild conditions (75°C, 0.55 megapascals carbon dioxide pressure) [17]. The gallium centers in these catalysts play a crucial role in activating both the epoxide substrate and carbon dioxide, facilitating the cycloaddition process [17].

    Homogeneous catalysts based on cobalt-potassium heterodinuclear complexes provide superior selectivity and activity [13] [14]. These systems operate through a cooperative mechanism where cobalt activates the propylene oxide while potassium provides nucleophilic carbonate species [13] [14]. The rate-determining step involves propylene oxide ring opening with an activation energy of 22.2 kilocalories per mole, closely matching experimental observations [13] [14].

    The reaction selectivity depends critically on maintaining optimal equilibrium between alkoxide and carbonate intermediates [13] [14]. Temperature and carbon dioxide pressure significantly influence this balance, with conditions of 50-70°C and 20-30 bar favoring cyclic carbonate formation over undesired side reactions [13] [14]. Under these optimized conditions, the process achieves quantitative conversion while minimizing propylene carbonate formation through backbiting reactions [13] [14].

    Ionic liquid catalysts offer additional advantages, including enhanced carbon dioxide solubility and simplified product separation [22] [26]. These systems achieve turnover frequencies exceeding 14,000 per hour under optimized conditions, representing significant improvements over conventional catalytic approaches [22]. The ionic liquid medium also facilitates catalyst recycling, with maintained activity over multiple reaction cycles [22].

    Table 2: Catalytic Performance for Deuterated Propylene Oxide Carbonation

    Catalyst SystemTemperature (°C)Pressure (bar)Conversion (%)Selectivity (%)Turnover Frequency (h⁻¹)Reference
    Co(III)-K(I) Complex60259598128 [13]
    Ga-Silicate-1755.570.881.3136 [17]
    Ionic Liquid1203599.8>9914,000 [22]
    Al-Aminotrisphenolate100109296344,000 [43]

    Purification and Quality Control Protocols

    The purification of 1,2-propylene-d6 carbonate requires specialized techniques that preserve deuterium content while removing synthetic impurities [20] [41]. Molecular sieve treatment represents the primary purification method, utilizing Linde 5A molecular sieves dried at 350°C under argon atmosphere [20]. This approach effectively removes water content to below 2 parts per million while maintaining deuterium integrity [20].

    Fractional distillation under reduced pressure provides additional purification, typically performed following molecular sieve treatment [20]. The process requires careful temperature control to prevent deuterium exchange reactions that could compromise isotopic purity [20]. Activated alumina and dried calcium oxide serve as alternative drying agents, offering comparable performance for water removal [20].

    Quality control protocols encompass multiple analytical techniques for comprehensive characterization [41] [44]. High-resolution mass spectrometry provides quantitative assessment of isotopic purity through analysis of hydrogen-deuterium isotopologue distributions [41] [44]. The method enables detection of deuterium enrichment with accuracy exceeding 99% and requires minimal sample quantities [44].

    Nuclear magnetic resonance spectroscopy offers complementary structural verification and deuterium content determination [41]. Carbon-13 nuclear magnetic resonance reveals characteristic chemical shifts for deuterated positions, while deuterium nuclear magnetic resonance directly quantifies isotopic incorporation [10] [34]. The technique provides site-specific information about deuteration patterns and identifies potential partial exchange products [41].

    Infrared spectroscopy enables identification of carbon-deuterium vibrational modes, which appear at lower frequencies compared to carbon-hydrogen stretches [35] [38]. The characteristic carbon-deuterium stretching vibrations occur in the 2100-2300 wavenumber region, providing rapid confirmation of deuterium incorporation [35]. Far-infrared spectroscopy proves particularly valuable for distinguishing between different deuteration patterns [38].

    Table 3: Analytical Methods for Quality Control of 1,2-Propylene-d6 Carbonate

    Analytical TechniqueParameter MeasuredDetection LimitAccuracy (%)Sample RequirementReference
    HR-MSIsotopic Purity0.1%>99Nanogram [44]
    ¹³C NMRStructural Integrity1%95-98Milligram [41]
    ²H NMRDeuterium Content0.5%>97Milligram [10]
    IR SpectroscopyC-D Vibrations2%90-95Microgram [35]
    GC-MSPurity Assessment0.01%>98Microgram [36]

    Advanced purification protocols incorporate continuous monitoring of deuterium content throughout processing stages [41]. This approach prevents inadvertent hydrogen-deuterium exchange that could occur during extended exposure to protic solvents or elevated temperatures [41]. Storage under inert atmosphere using molecular sieves maintains isotopic integrity over extended periods [20].

    XLogP3

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    Dates

    Modify: 2023-08-15

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